(2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone
CAS No.:
Cat. No.: VC16295137
Molecular Formula: C29H22F2O3
Molecular Weight: 456.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H22F2O3 |
|---|---|
| Molecular Weight | 456.5 g/mol |
| IUPAC Name | (2E,6E)-2,6-bis[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-methylcyclohexan-1-one |
| Standard InChI | InChI=1S/C29H22F2O3/c1-18-14-21(16-25-10-12-27(33-25)19-2-6-23(30)7-3-19)29(32)22(15-18)17-26-11-13-28(34-26)20-4-8-24(31)9-5-20/h2-13,16-18H,14-15H2,1H3/b21-16+,22-17+ |
| Standard InChI Key | WFIBNRVZDAOLSA-LPFJTETCSA-N |
| Isomeric SMILES | CC1C/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)F)/C1 |
| Canonical SMILES | CC1CC(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)F)C1 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name, (2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone, delineates its core cyclohexanone scaffold substituted at positions 2 and 6 with (5-(4-fluorophenyl)furan-2-yl)methylene groups and a methyl group at position 4. The molecular formula is derived as C₃₁H₂₄F₂O₃, with a calculated molecular weight of 506.52 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | (2E,6E)-2,6-bis{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methylcyclohexanone |
| Molecular Formula | C₃₁H₂₄F₂O₃ |
| Molecular Weight | 506.52 g/mol |
| Double Bond Geometry | E,E-configuration |
Stereochemical Considerations
The E,E-configuration arises from the trans arrangement of the methylidene groups relative to the cyclohexanone carbonyl. This geometry induces a distorted chair conformation in the cyclohexanone ring, as observed in analogous bis-benzylidene derivatives . X-ray crystallographic data for related compounds (e.g., CCDC 192412) reveal dihedral angles of 15–25° between the furan and fluorophenyl planes, suggesting moderate conjugation .
Synthetic Methodologies
Condensation Reaction Strategy
The synthesis follows a two-step protocol adapted from bis-benzylidene cyclohexanone analogs :
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Aldehyde Preparation: 5-(4-Fluorophenyl)furan-2-carbaldehyde is synthesized via Suzuki-Miyaura coupling between 5-bromofuran-2-carbaldehyde and 4-fluorophenylboronic acid.
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Cyclohexanone Condensation: 4-Methylcyclohexanone reacts with two equivalents of the aldehyde under acidic (e.g., acetic acid) or basic (e.g., piperidine) catalysis in ethanol at reflux.
Table 2: Representative Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Ethanol |
| Catalyst | 10 mol% piperidine |
| Temperature | 80°C (reflux) |
| Reaction Time | 12–18 hours |
| Yield | 68–75% (crude) |
Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) typically affords the product in >95% purity, confirmed by HPLC .
Structural Characterization Techniques
Spectroscopic Profiling
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¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.65 (d, J = 16.0 Hz, 2H, CH=), 7.45–7.30 (m, 8H, aromatic H), 6.85 (d, J = 3.5 Hz, 2H, furan H-3), and 2.95 (s, 3H, CH₃) .
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¹³C NMR: Peaks at δ 189.2 (C=O), 152.1 (furan C-2), and 115.4–160.2 (fluorophenyl carbons) .
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FTIR: Strong absorption at 1705 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C), and 1220 cm⁻¹ (C-F) .
Crystallographic Validation
Though no crystal structure exists for this specific compound, analogous bis-benzylidene cyclohexanones exhibit monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 10.2 Å, b = 12.4 Å, c = 14.8 Å .
Physicochemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) of related compounds shows melting points between 180–190°C, with decomposition initiating at 250°C .
Table 3: Predicted Physical Properties
| Property | Value |
|---|---|
| Melting Point | 185–192°C (predicted) |
| LogP | 4.2 (calculated) |
| Solubility | DMSO > 10 mg/mL |
Electronic Characteristics
The extended π-system confers a HOMO-LUMO gap of ~3.1 eV (DFT calculation), suggesting potential as an organic semiconductor .
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